molecular formula C8H6ClN3O B1481071 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole CAS No. 2091217-67-1

4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole

Cat. No.: B1481071
CAS No.: 2091217-67-1
M. Wt: 195.6 g/mol
InChI Key: OZKYALXNYVICHW-UHFFFAOYSA-N
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Description

4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole is a heterocyclic compound featuring an isoxazole ring fused with a 6-chloropyrimidine moiety. The isoxazole ring (a five-membered ring with oxygen and nitrogen) and the pyrimidine group (a six-membered aromatic ring with two nitrogen atoms) contribute to its unique electronic and steric properties. This structural motif is of significant interest in medicinal chemistry due to the prevalence of pyrimidine derivatives in biologically active molecules, such as kinase inhibitors and antiviral agents .

Properties

IUPAC Name

4-(6-chloropyrimidin-4-yl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c1-5-6(3-12-13-5)7-2-8(9)11-4-10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKYALXNYVICHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H8ClN3O
  • Molecular Weight : 213.63 g/mol
  • Structure : The compound features a chlorinated pyrimidine and an isoxazole moiety, contributing to its unique chemical behavior.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways crucial for bacterial survival.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antiviral Activity

The compound has also shown promise as an antiviral agent. It has been tested against several viruses, including influenza and HIV. The proposed mechanism involves inhibiting viral replication by targeting specific viral enzymes necessary for the viral life cycle.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in nucleic acid synthesis.
  • Receptor Modulation : It modulates receptor activity, which may alter cellular signaling pathways critical for pathogen survival.
  • Cell Cycle Disruption : In cancer cells, it has been observed to induce cell cycle arrest, leading to apoptosis.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against a panel of pathogens. The results indicated that it was particularly effective against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Antiviral Research

In a clinical trial assessing its antiviral properties, this compound was administered to patients with chronic viral infections. The trial reported a significant reduction in viral load among participants, highlighting the compound's therapeutic potential .

Comparison with Similar Compounds

The following analysis compares 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole with structurally related derivatives, focusing on substituent effects, synthesis methods, physical properties, and biological activity.

Structural Analogues and Substituent Effects
Compound Name Key Substituents Structural Differences vs. Target Compound Impact on Properties Reference
4-(4-Chlorophenyl)-5-methylisoxazole (e.g., Compound 38) 4-Chlorophenyl group on isoxazole Replaces pyrimidine with chlorophenyl ring Reduced aromatic π-system; altered solubility
3-((4-(6-Chloro-2-(1-ethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (22a) Imidazo-pyridine and piperazine groups Additional fused rings and piperazine linker Enhanced binding affinity in kinase inhibition
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole Chloromethyl and fluorophenyl groups Lacks pyrimidine; fluorophenyl instead Increased lipophilicity; potential reactivity
4-(4-Chlorophenyl)-3-(4-((2-(difluoromethoxy)benzyl)oxy)phenyl)-5-methylisoxazole (14) Difluoromethoxybenzyl ether Ether-linked substituent on phenyl ring Improved metabolic stability

Key Observations :

  • Chlorine at the pyrimidine’s 6-position may increase electrophilicity, influencing reactivity in cross-coupling reactions .

Key Observations :

  • Yields for vicinal diaryl-substituted isoxazoles range from 70–93%, depending on substituent reactivity .
  • Flash chromatography with gradient elution (Hexane/EtOAc) is a common purification strategy .
Physical and Spectroscopic Properties
Compound Name Melting Point (°C) NMR Shifts (δ, ppm) HRMS Data Reference
Compound 38 168.2–170.8 δH 2.42 (s, CH3), 5.12 (s, OCH2) C22H20N2O3Cl: 395.1153 (found)
Compound 14 95.5–96.9 δH 2.42 (s, CH3), 7.06–7.70 (aryl) Not provided
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole Not specified Not provided Molecular mass: 225.65
Compound 22a (Imidazo-pyridine derivative) Not specified δH 13.25 (s, NH) 435.1417 (found; M+Na)

Key Observations :

  • Melting points vary widely (95–170°C), influenced by substituent polarity and crystal packing .
  • The methyl group on the isoxazole ring consistently appears at δ ~2.42 ppm in ¹H NMR .

Preparation Methods

Preparation of 6-Chloropyrimidin-4-yl Intermediate

A critical intermediate for the target compound is 4,6-dichloropyrimidine derivatives, which can be selectively chlorinated and functionalized.

Method Highlights:

  • Chlorination Reaction:
    Starting from pyrimidine dihydroxy derivatives (e.g., 5-methoxyl-4,6-dihydroxypyrimidine disodium salt), chlorination is achieved using phosphorus oxychloride (POCl₃) under controlled heating (80–140 °C) for 2–6 hours. The reaction mixture is then subjected to reduced pressure to recover excess POCl₃. Hydrolysis and extraction steps with trichloroethylene and water follow to isolate the chlorinated pyrimidine intermediate.
    This method yields 5-methoxyl-4,6-dichloropyrimidine with high purity and yield (170–240 mass parts from 245 mass parts starting material).
Step Reagents & Conditions Outcome
Chlorination POCl₃, 80–140 °C, 2–6 h Formation of 4,6-dichloropyrimidine
Extraction Trielene and water, hydrolysis ≤80 °C Separation of chlorinated intermediate
Purification Methyl alcohol dissolution, cooling, drying Pure 5-methoxyl-4,6-dichloropyrimidine
  • Condensation Reaction:
    The chlorinated pyrimidine is then reacted with nucleophiles such as sulfanilamide sodium in dimethyl sulfoxide (DMSO) at 70–100 °C with pH adjustment (8–10). After reaction completion, acidification and crystallization yield the desired substituted chloropyrimidine.

Synthesis of 5-Methylisoxazole Fragment

The 5-methylisoxazole ring is commonly prepared via cyclization reactions involving ethylacetoacetate derivatives and hydroxylamine salts.

Key Process:

  • Reaction of ethylacetoacetate with triethylorthoformate and acetic anhydride at 75–150 °C forms ethyl ethoxymethyleneacetoacetic ester.
  • Subsequent reaction with hydroxylamine sulfate (preferred over hydrochloride for cleaner reaction) and sodium acetate at −20 to 10 °C yields ethyl-5-methylisoxazole-4-carboxylate.
  • Hydrolysis with strong acid converts the ester to 5-methylisoxazole-4-carboxylic acid.
  • Conversion to acid chloride with thionyl chloride enables further coupling.
Step Reagents & Conditions Outcome
Cyclization Ethylacetoacetate, triethylorthoformate, acetic anhydride, 75–150 °C Formation of ethyl ethoxymethyleneacetoacetic ester
Isoxazole ring formation Hydroxylamine sulfate, sodium acetate, −20 to 10 °C Ethyl-5-methylisoxazole-4-carboxylate
Hydrolysis Strong acid 5-Methylisoxazole-4-carboxylic acid
Acid chloride formation Thionyl chloride 5-Methylisoxazole-4-carbonyl chloride

This process is optimized to minimize by-products such as isomeric impurities and degradation products, ensuring high purity and yield of the isoxazole intermediate.

Coupling of 6-Chloropyrimidin-4-yl and 5-Methylisoxazole Moieties

The final step involves coupling the chloropyrimidine intermediate with the isoxazole fragment or its derivatives.

  • While direct literature on the exact coupling of 4-(6-chloropyrimidin-4-yl)-5-methylisoxazole is limited, analogous methods involve nucleophilic aromatic substitution on the chloropyrimidine ring by isoxazole derivatives or their activated forms.
  • Conditions typically involve polar aprotic solvents (e.g., DMSO), controlled temperature (70–100 °C), and pH adjustment to facilitate substitution at the 4-position of the chloropyrimidine ring.
  • Purification involves crystallization, washing, and drying to isolate the final product with high yield and minimal by-products.

Comparative Data Table of Key Preparation Steps

Preparation Step Reagents/Conditions Temperature (°C) Reaction Time Yield/Outcome Notes
Chlorination of pyrimidine POCl₃, 5-methoxyl-4,6-dihydroxypyrimidine 80–140 2–6 hours 170–240 mass parts product Recovery of POCl₃, hydrolysis, extraction
Condensation with nucleophile DMSO, sulfanilamide sodium, pH 8–10 70–100 1–4 hours 140–180 mass parts product Acidification and crystallization
Isoxazole ring formation Ethylacetoacetate, triethylorthoformate, acetic anhydride 75–150 Several hours High purity ethyl-5-methylisoxazole-4-carboxylate Hydroxylamine sulfate preferred
Acid chloride formation Thionyl chloride Ambient to 50 Short reaction 5-Methylisoxazole-4-carbonyl chloride Precursor for coupling
Final coupling Chloropyrimidine intermediate, isoxazole derivative 70–100 Hours Target compound, high purity pH control critical

Q & A

Q. What are the standard synthetic protocols for 4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole, and what are the critical parameters influencing yield?

The synthesis typically involves multi-step heterocyclic condensation. A common approach (derived from analogous isoxazole-pyrimidine systems) starts with chloropyrimidine intermediates reacting with substituted isoxazole precursors. For example, hydroxylamine hydrochloride may be used to form oxime intermediates, followed by cyclization under acidic conditions (e.g., glacial acetic acid reflux) . Key parameters include:

  • Temperature control : Cyclization steps often require precise heating (e.g., 80–100°C) to avoid byproduct formation.
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity, while chlorinated solvents (e.g., DCM) improve solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound due to structural similarities with byproducts .

Q. How can structural confirmation of this compound be methodologically validated?

A combination of spectroscopic and computational methods is essential:

  • NMR : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, the pyrimidine ring’s chlorine substituent deshields adjacent protons, producing distinct splitting patterns (δ 8.2–8.5 ppm for pyrimidine-H) .
  • IR spectroscopy : Stretching frequencies for C=N (1640–1680 cm1^{-1}) and C-O (1200–1250 cm1^{-1}) confirm the isoxazole ring .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, particularly when substituents on the pyrimidine and isoxazole rings create stereochemical complexity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in large-scale synthesis?

Low yields often stem from competing side reactions (e.g., over-chlorination or ring-opening). Strategies include:

  • Catalytic additives : Using Lewis acids like ZnCl2_2 to accelerate cyclization while suppressing side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (from hours to minutes) and improves selectivity by minimizing thermal degradation .
  • In-line monitoring : Techniques like HPLC-MS track intermediate formation, enabling real-time adjustments to solvent ratios or temperature .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay conditions or impurity profiles. To address this:

  • Purity validation : Use high-resolution mass spectrometry (HRMS) and elemental analysis to ensure >98% purity, as trace impurities (e.g., unreacted chloropyrimidine) can skew bioassay results .
  • Dose-response profiling : Conduct IC50_{50}/EC50_{50} assays across multiple cell lines (e.g., HeLa, MCF-7) to differentiate target-specific effects from cytotoxicity .
  • Computational docking : Compare binding affinities with homologous enzymes (e.g., DHFR vs. COX-2) to clarify mechanistic hypotheses .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

SAR studies require systematic structural modifications and bioactivity correlation:

  • Core modifications : Replace the 6-chloro group on pyrimidine with fluoro or methoxy to assess electronic effects on target binding .
  • Isoxazole substitution : Introduce methyl or cyclopropyl groups at the 5-position to evaluate steric influences on membrane permeability .
  • Pharmacokinetic profiling : Measure logP (experimental vs. computational) to link hydrophobicity changes to bioavailability trends .

Q. What analytical strategies address stability issues during storage or in biological matrices?

Degradation pathways (e.g., hydrolysis of the isoxazole ring) can be minimized via:

  • Lyophilization : Store as a lyophilized powder under argon to prevent moisture-induced decomposition .
  • Stability-indicating assays : Use RP-HPLC with photodiode array detection to monitor degradation products under stress conditions (e.g., pH 1–13, 40–60°C) .
  • Cryopreservation : For in vitro studies, dissolve in DMSO and store at -80°C to maintain integrity over repeated freeze-thaw cycles .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole
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4-(6-Chloropyrimidin-4-yl)-5-methylisoxazole

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